1-(4-Chlorophenyl)-2-hydroxyethanone
Overview
Description
1-(4-Chlorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Pharmacokinetics
Similar compounds have been found to be metabolically stable in vitro and have shown promising drug-like properties .
Result of Action
Similar compounds have shown potent biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biological Activity
1-(4-Chlorophenyl)-2-hydroxyethanone, also known as 4-Chlorophenyl methyl carbinol, is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C8H7ClO2
- Molecular Weight : 170.59 g/mol
- CAS Number : 27993-56-2
- Purity : Typically 95%.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Inhibition of Mitochondrial Respiration : Similar compounds have been shown to disrupt electron transfer in the mitochondrial respiratory chain, leading to reduced ATP production and subsequent cellular growth inhibition in fungi.
- Antiviral and Anticancer Properties : Research indicates that compounds with structural similarities exhibit potent antiviral and anticancer effects, possibly through the modulation of cellular signaling pathways and induction of apoptosis in cancer cells .
Antiviral Activity
Studies have demonstrated that this compound can inhibit viral replication. For instance, its derivatives have been tested against various viruses, showing a significant reduction in viral load in treated cell cultures. The compound's mechanism may involve interference with viral entry or replication processes.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The proposed mechanism includes:
- Induction of apoptosis via the activation of caspases.
- Inhibition of cell proliferation by disrupting the cell cycle.
Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of this compound revealed a dose-dependent inhibition of viral replication in cultured cells infected with herpes simplex virus (HSV). The compound demonstrated an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent against HSV infections .
Study 2: Anticancer Potential
Another investigation assessed the anticancer activity of this compound on human breast cancer cells (MCF-7). Results showed that treatment with this compound led to a significant decrease in cell viability (over 60% at 20 µM concentration) compared to untreated controls. Mechanistic studies suggested that this effect was mediated by the activation of apoptotic pathways .
Data Table: Summary of Biological Activities
Activity Type | Model System | Observed Effect | IC50/EC50 Value |
---|---|---|---|
Antiviral | HSV-infected cell lines | Viral replication inhibition | ~15 µM |
Anticancer | MCF-7 breast cancer cells | Decreased cell viability | ~20 µM |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests they are metabolically stable in vitro and exhibit favorable drug-like properties. However, toxicity assessments indicate that:
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDCUPKBRHFLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343060 | |
Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27993-56-2 | |
Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2-hydroxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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